molecular formula C7H15Cl3Sn B030723 Trichloro(heptyl)stannane CAS No. 59344-47-7

Trichloro(heptyl)stannane

Cat. No. B030723
CAS RN: 59344-47-7
M. Wt: 324.3 g/mol
InChI Key: COAUSWURBARPGM-UHFFFAOYSA-K
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Description

Synthesis Analysis

The synthesis of trichlorostannanes typically involves the reaction of stannane precursors with appropriate chlorinating agents. For instance, trichloro[tris(3-tert-butyl-6-methoxyphenyl)methyl]stannane, a compound closely related to trichloro(heptyl)stannane, was synthesized via the reaction of (triarylmethyl)lithium species with tin tetrachloride, showcasing the synthetic pathway for trichlorostannanes with complex ligands (Kobayashi, Iwanaga, & Kawashima, 2010).

Molecular Structure Analysis

X-ray crystallographic analysis reveals that trichlorostannanes can exhibit complex structures, such as heptacoordinate environments around the tin atom, indicative of their ability to form diverse coordination geometries. The study on trichloro[tris(3-tert-butyl-6-methoxyphenyl)methyl]stannane highlighted a heptacoordinate structure, with significant interatomic distances between oxygen atoms and the central tin atom (Kobayashi, Iwanaga, & Kawashima, 2010).

Chemical Reactions and Properties

Trichlorostannanes engage in various chemical reactions, reflecting their reactivity and chemical properties. For example, fluorinated stannanes demonstrate the ability to undergo Barbier-type reactions, offering pathways for the synthesis of fluorinated compounds, a principle that could extend to the synthesis and reactivity of trichloro(heptyl)stannane (Burton & Jairaj, 2005).

Physical Properties Analysis

The physical properties of trichlorostannanes, such as solubility, melting point, and boiling point, are crucial for their handling and application in synthetic processes. Although specific data on trichloro(heptyl)stannane is scarce, related compounds provide insight into the influence of substituents on these properties.

Chemical Properties Analysis

Trichlorostannanes' chemical properties, including reactivity towards nucleophiles, electrophiles, and radical species, are pivotal in their application in organic synthesis. The versatility of trichlorostannanes in reactions such as hydrostannylations and dehalogenations underscores their utility in forming carbon-tin bonds and synthesizing organotin compounds (Wiesemann, Niemann, Klösener, Neumann, Stammler, & Hoge, 2018).

Scientific Research Applications

Organometallic Synthesis and Structure

Trichloro(heptyl)stannane and its analogs are often studied for their unique structural characteristics and reactivity in organometallic chemistry. For instance, the synthesis and structure of a heptacoordinate trichlorostannane bearing a triarylmethyl-type tetradentate ligand showcased a heptacoordinate structure with unique interatomic distances, highlighting the complex coordination environments these compounds can adopt (Kobayashi, Iwanaga, & Kawashima, 2010). Such studies provide insights into the potential for creating novel organometallic frameworks with specific properties.

Water-Soluble Tin Hydrides

Research into water-soluble tin hydrides, such as tris[3-(2-methoxyethoxy)propyl]stannane, explores their utility in organic synthesis, including hydroboration and metalation reactions. These compounds serve as intermediates in creating a wide range of organotin compounds, demonstrating the versatility of tin-based reagents in chemical synthesis (Light & Breslow, 2003).

Reactivity and Synthesis Applications

The synthesis and reactivity of monomeric group 14 triols, derived from hydrolysis of corresponding trichloro-stannanes, show applications in creating complex organometallic compounds. These compounds can react to form cagelike structures with Sn–O–Si–O–Sn linkages, showcasing their potential in synthesizing materials with specific molecular architectures (Pop et al., 2014).

Catalytic Applications

Organotin(IV) compounds, derived from trichloro(heptyl)stannane and related stannanes, have been explored for their catalytic activities in various chemical reactions, including the glycerolysis of triacylglycerides. These studies highlight the role of organotin compounds as effective catalysts in producing industrially significant products, such as monoacylglycerols and diacylglycerols (Silva et al., 2017).

Novel Organotin Syntheses

Innovative syntheses of organotin compounds, such as tris(trimethylsilyl)stannyl alkali derivatives, demonstrate the ongoing development of new methodologies for organotin synthesis. These derivatives offer insights into the NMR spectroscopic properties and reactivities of tin compounds, contributing to the broadening of organometallic chemistry's toolkit (Fischer et al., 2005).

properties

IUPAC Name

trichloro(heptyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15.3ClH.Sn/c1-3-5-7-6-4-2;;;;/h1,3-7H2,2H3;3*1H;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAUSWURBARPGM-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[Sn](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612433
Record name Trichloroheptylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloro(heptyl)stannane

CAS RN

59344-47-7
Record name Trichloroheptylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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